3'-Amino-4',7'-dihydrospiro[1,3-dioxolane-2,1'-[4,7]ethanoisoindole]-3a',7a'-dicarbonitrile
Overview
Description
5-Aminospiro[4-azatricyclo[5.2.2.0~2,6~]undeca-4,8-diene-3,2’-[1,3]dioxolane]-2,6-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminospiro[4-azatricyclo[5.2.2.0~2,6~]undeca-4,8-diene-3,2’-[1,3]dioxolane]-2,6-dicarbonitrile typically involves multiple steps. One common method starts with the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction yields 3,5-dioxo-4-aza-tricyclo[5.2.2.0~2,6~]undec-8-en-8-yl acetate, which is then hydrolyzed with an aqueous-ethanolic solution of ammonia to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Aminospiro[4-azatricyclo[5.2.2.0~2,6~]undeca-4,8-diene-3,2’-[1,3]dioxolane]-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Aminospiro[4-azatricyclo[5.2.2.0~2,6~]undeca-4,8-diene-3,2’-[1,3]dioxolane]-2,6-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antiviral, anticancer, and antibacterial properties
Mechanism of Action
The mechanism of action of 5-aminospiro[4-azatricyclo[5.2.2.0~2,6~]undeca-4,8-diene-3,2’-[1,3]dioxolane]-2,6-dicarbonitrile involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[5.2.2.0~2,6~]undecane-3,5,8-trione: Known for its potential pharmacological properties, including anti-HIV activity.
Thiourea derivatives of 4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione: Exhibits antibacterial and antifungal activities.
Uniqueness
5-Aminospiro[4-azatricyclo[5220~2,6~]undeca-4,8-diene-3,2’-[1,3]dioxolane]-2,6-dicarbonitrile is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3'-aminospiro[1,3-dioxolane-2,5'-4-azatricyclo[5.2.2.02,6]undeca-3,8-diene]-2',6'-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-7-12-9-1-3-10(4-2-9)13(12,8-16)14(18-11(12)17)19-5-6-20-14/h1,3,9-10H,2,4-6H2,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFFXNUDDUXEFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3(C2(C4(N=C3N)OCCO4)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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